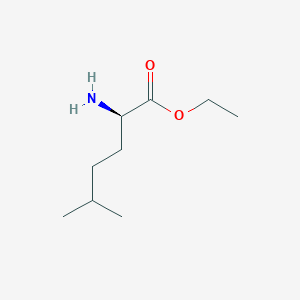

Ethyl (2R)-2-amino-5-methylhexanoate

Description

Ethyl (2R)-2-amino-5-methylhexanoate is a chiral ester derivative of 5-methylhexanoic acid, characterized by an ethyl ester group and an (R)-configured amino substituent at the C2 position. The presence of both amino and ester functionalities allows for versatile reactivity, including peptide coupling or derivatization into heterocyclic scaffolds .

Properties

IUPAC Name |

ethyl (2R)-2-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFLFAFIGJRKTK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-5-methylhexanoate typically involves the esterification of (2R)-2-amino-5-methylhexanoic acid (leucine) with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-5-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of (2R)-2-amino-5-methylhexanol.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Ethyl (2R)-2-amino-5-methylhexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-5-methylhexanoate involves its interaction with biological molecules such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the active amino acid, which can then participate in metabolic pathways. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other ethyl esters and amino acid derivatives. Key comparisons include:

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing Ethyl (2R)-2-amino-5-methylhexanoate with high chiral purity?

- Methodological Answer : Asymmetric hydrogenation or enzymatic catalysis using chiral catalysts (e.g., Rhodium-BINAP complexes) can achieve high enantiomeric excess (ee). For example, stereoselective alkylation of Schiff base intermediates (derived from glycine analogs) followed by esterification with ethanol under controlled pH conditions (pH 6–7) can yield the target compound. Reaction progress should be monitored via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to ensure >98% ee .

Q. How can the structural integrity and stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

- NMR spectroscopy : Analyze - and -NMR coupling constants (e.g., for vicinal protons) and compare with predicted values from computational models (DFT/B3LYP/6-31G*).

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data for (R)-configured amino acid esters to validate stereochemistry .

Q. What analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities ≤0.5%.

- GC-MS : Derivatize the compound with BSTFA to improve volatility and analyze fragmentation patterns (e.g., m/z 144 for the ethyl ester moiety).

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical assignments for this compound derivatives?

- Methodological Answer : Perform synchrotron X-ray diffraction to resolve ambiguities in crystal structures. For conflicting NMR data, use - COSY and NOESY to confirm spatial proximity of substituents. Cross-validate with computational stereochemical descriptors (e.g., InChI stereochemical layers from PubChem ). Discrepancies may arise from solvent-dependent conformational changes, so analyze in multiple solvents (DMSO-d6 vs. CDCl3) .

Q. What strategies are employed to study the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor ester hydrolysis to (R)-3-amino-5-methylhexanoic acid (retention time: 8.2 min, m/z 146 [M+H]+).

- Isotope labeling : Synthesize -labeled ethyl esters to track metabolic pathways using isotope-ratio mass spectrometry .

- Enzyme inhibition studies : Test susceptibility to carboxylesterases using specific inhibitors (e.g., bis-4-nitrophenyl phosphate) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to predict solubility and aggregation behavior.

- Docking studies : Model interactions with enzymatic active sites (e.g., lipases for ester hydrolysis) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.